molecular formula C12H12N2O3S B2480233 4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid CAS No. 261505-37-7

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid

Cat. No.: B2480233
CAS No.: 261505-37-7
M. Wt: 264.3
InChI Key: HLVXGRVIOASREC-UHFFFAOYSA-N
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Description

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid is a heterocyclic organic compound featuring a benzo[d]thiazole core substituted with a methyl group at position 4. This structure is linked via an amide bond to a 4-oxobutanoic acid moiety. The benzo[d]thiazole scaffold is renowned for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-oxobutanoic acid group introduces carboxylic acid functionality, enabling interactions with biological targets such as enzymes or receptors through hydrogen bonding or ionic interactions .

Properties

IUPAC Name

4-[(6-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-2-3-8-9(6-7)18-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVXGRVIOASREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-5-methylthiophenol

The benzothiazole ring is constructed via cyclocondensation of 2-amino-5-methylthiophenol (1) with cyanogen bromide or ammonium thiocyanate under acidic conditions. For example:

  • Procedure : A mixture of 2-amino-5-methylthiophenol (1.0 equiv), ammonium thiocyanate (1.2 equiv), and glacial acetic acid is refluxed at 120°C for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol.
  • Yield : 70–85%.
  • Key Spectral Data :
    • ¹H-NMR (DMSO-d₆) : δ 7.35–7.89 (m, 3H, aromatic H), 2.45 (s, 3H, CH₃).
    • FT-IR : 3300 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N).

Amidation with Succinic Anhydride

Direct Amidation in Polar Aprotic Solvents

The amine intermediate reacts with succinic anhydride in dimethylformamide (DMF) or tetrahydrofuran (THF) using triethylamine (TEA) as a base.

  • Procedure : 6-Methylbenzo[d]thiazol-2-amine (1.0 equiv) and succinic anhydride (1.2 equiv) are stirred in DMF at 80°C for 12 hours. The mixture is poured into ice-water, and the precipitate is filtered and washed with acetone.
  • Yield : 60–75%.
  • Key Spectral Data :
    • ¹H-NMR (DMSO-d₆) : δ 12.1 (s, 1H, COOH), 10.4 (s, 1H, NH), 7.20–8.05 (m, 3H, aromatic H), 2.82–2.95 (m, 4H, CH₂ of succinamate), 2.45 (s, 3H, CH₃).
    • FT-IR : 1705 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide).

Coupling Reagent-Mediated Synthesis

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance amidation efficiency.

  • Procedure : 6-Methylbenzo[d]thiazol-2-amine (1.0 equiv), succinic acid (1.5 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) are stirred in DMF at 25°C for 24 hours. The product is purified via column chromatography.
  • Yield : 80–88%.

Alternative Routes and Modifications

Succinoyl Chloride Method

Reaction with succinoyl chloride in dichloromethane (DCM) at 0–5°C ensures rapid amide formation.

  • Procedure : Succinoyl chloride (1.1 equiv) is added dropwise to a cooled solution of 6-methylbenzo[d]thiazol-2-amine and TEA (2.0 equiv) in DCM. After 2 hours, the mixture is washed with HCl (1M) and water.
  • Yield : 65–70%.

Characterization and Analytical Data

Comparative Spectral Analysis

Parameter ¹H-NMR (DMSO-d₆) FT-IR (cm⁻¹) GC-MS (MH⁺)
Benzothiazole amine δ 7.35–7.89 (m, 3H), 2.45 (s, 3H) 3300 (N–H), 1590 (C=N)
Final product δ 12.1 (s, 1H), 10.4 (s, 1H), 2.82–2.95 (m, 4H) 1705 (C=O), 1650 (C=O) 265.3 [M+H]⁺

Purity and Yield Optimization

  • Recrystallization : Ethanol-water (7:3) yields >95% purity.
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile-water, 60:40).

Challenges and Mitigation Strategies

  • Regioselectivity : The 6-methyl isomer requires strict control during benzothiazole synthesis to avoid 4-methyl byproducts.
  • Amidation Side Reactions : Excess succinic anhydride and prolonged reaction times may lead to diacylation; stoichiometric ratios and monitoring via TLC are critical.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 2 of the benzothiazole moiety exhibits nucleophilic character, enabling substitution with electrophilic agents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K₂CO₃) to form N-alkylated derivatives .

  • Acylation : Forms amides when treated with activated carboxylic acids (e.g., cinnamic acid chlorides) in the presence of triethylamine (TEA) .

Example Reaction:

Compound+R-XDMF, K2CO3N-Alkylated Derivative[1][6]\text{Compound} + \text{R-X} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-Alkylated Derivative} \quad[1][6]

Coupling Reactions

The carboxylic acid group facilitates coupling via esterification or amidation:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to yield methyl esters .

  • Amide Bond Formation : Couples with amines (e.g., piperazine) using EDCI/DMAP as coupling agents .

Key Data:

Reaction TypeReagents/ConditionsProduct YieldReference
EsterificationMeOH, H₂SO₄, reflux65–78%
AmidationEDCI, DMAP, RT70–90%

Cyclization and Intramolecular Rearrangements

Under thermal or acidic conditions, the compound undergoes cyclization to form heterocyclic systems:

  • Thiazolidinone Formation : Reacts with aldehydes (e.g., formaldehyde) in acetic acid to generate fused thiazolidinone rings .

  • Intramolecular Hydrogen Bonding : Stabilizes intermediates during cyclization, as observed in X-ray crystallography studies .

Functional Group Reactivity Comparison

Functional GroupReactivityPreferred ReagentsApplications
Benzothiazole NHHigh (nucleophilic)Alkyl halides, acyl chloridesSAR diversification
Carboxylic AcidModerate (electrophilic)Alcohols, aminesProdrug synthesis
AmideLowStrong acids/basesStability optimization

Mechanistic Insights

  • NMR and IR Spectroscopy : Confirm reaction progress through shifts in NH (δ 11.10 ppm) and carbonyl (1690 cm⁻¹) signals .

  • X-ray Crystallography : Reveals planar benzothiazole systems and hydrogen-bonded dimers in solid-state structures .

This compound’s reactivity profile underscores its versatility in drug discovery, particularly for generating bioactive analogs through targeted functionalization. Experimental protocols and yields are highly dependent on steric and electronic effects of substituents, necessitating optimization for each synthetic route .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. 4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Studies have shown that modifications in the benzothiazole ring can enhance the antimicrobial efficacy of derivatives, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. The benzothiazole derivatives have been linked to the inhibition of specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). In vitro studies have demonstrated that certain derivatives can selectively inhibit MMP-13, which is implicated in tumor metastasis. This selectivity suggests that this compound could be developed into a therapeutic agent for treating metastatic cancers .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies indicate that substituents on the benzothiazole ring significantly influence the biological activity of the resulting compounds. For instance, variations in the methyl group position or additional functional groups can modulate both antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of benzothiazole derivatives, including this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations compared to standard antibiotics .

CompoundMIC (µg/mL)Activity
Standard Antibiotic32Effective
This compound16Highly Effective

Case Study 2: Anticancer Mechanism

In another investigation focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in breast cancer cells. The results indicated a significant increase in apoptotic markers when treated with this compound, suggesting its potential as an anticancer agent .

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF7 (Breast Cancer)570%
HeLa (Cervical Cancer)1060%

Mechanism of Action

The mechanism of action of 4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is the monoamine oxidase (MAO) enzyme. By inhibiting the activity of MAO enzymes, the compound can modulate the levels of neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurodegenerative disorders .

The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups. Further research is needed to fully elucidate the detailed mechanism of action of this compound .

Comparison with Similar Compounds

Table 1: Comparison of Benzo[d]thiazole Derivatives

Compound Name Molecular Formula Substituent Key Properties Biological Activity Reference
4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid C₁₂H₁₃N₂O₃S 6-Methyl Enhanced lipophilicity, metabolic stability Antimicrobial, enzyme inhibition (predicted)
4-{[(6-Chloro-1,3-benzothiazol-2-yl)carbamoyl]amino}-4-oxobutanoic acid C₁₂H₁₀ClN₃O₄S 6-Chloro Higher electronegativity, altered reactivity Potential antibacterial activity
4-((3-Fluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid C₁₇H₂₃FN₃O₄ Fluorophenyl, morpholine Increased stability, bioactivity Enhanced enzyme inhibition
4-Oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)butanoic acid C₁₁H₁₀N₂O₃S₂ Thiophene-thiazole hybrid Extended π-conjugation Antioxidant, antimicrobial

Key Observations :

  • Substituent Effects: 6-Methyl vs. Fluorinated Derivatives: Fluorine atoms (e.g., in ) confer metabolic stability and improved binding affinity due to their electronegativity and small atomic radius . Heterocyclic Hybrids: Thiophene-thiazole hybrids () exhibit extended π-systems, which may enhance interactions with aromatic residues in proteins .

Functional Group Variations

Table 2: Comparison of 4-Oxobutanoic Acid Derivatives

Compound Name Core Structure Functional Groups Notable Activity Reference
This compound Benzo[d]thiazole + 4-oxobutanoic acid Amide, carboxylic acid Predicted enzyme inhibition
Ethyl 4-((6-ethoxy-4-methylquinazolin-2-yl)thio)-3-oxobutanoate Quinazoline + 3-oxobutanoate ester Ester, thioether Anticancer (in vitro studies)
4-{[(2Z)-3-(2,5-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid Thieno-thiazolidine + 4-oxobutanoic acid Sulfone, imine Antioxidant, anti-inflammatory

Key Observations :

  • Ester vs. Carboxylic Acid : Ester derivatives (e.g., ) may exhibit better cell permeability but require metabolic activation to the free acid for activity .
  • Sulfone and Imine Groups : Sulfone-containing derivatives () demonstrate enhanced antioxidant activity due to their electron-withdrawing effects .

Biological Activity

4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid, also referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3S, with a molecular weight of approximately 252.3 g/mol. The structure includes an amino group linked to a 4-oxobutanoic acid backbone and a methyl-substituted benzothiazole ring.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to benzothiazole derivatives. For instance, derivatives of 2-amino-6-methylbenzothiazole have shown significant in vitro activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 50 to 100 µg/mL, indicating potent antimicrobial efficacy .

Anticancer Properties

Research has highlighted the anticancer potential of benzothiazole derivatives. A study focusing on related compounds demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. For example, certain derivatives exhibited EC50 values in the range of 28 to 290 ng/mL against tumorigenic cell lines such as WI-38 VA-13 subline . The mechanism of action appears to involve the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells .

Anti-inflammatory Effects

The anti-inflammatory activity of benzothiazole derivatives has also been documented. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro. These findings suggest potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 50 - 100 µg/mL
AnticancerEC50: 28 - 290 ng/mL
Anti-inflammatoryReduction in inflammation markers

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various benzothiazole derivatives, including those structurally similar to compound 1. The results indicated that these compounds significantly inhibited cell proliferation in breast cancer cell lines with IC50 values as low as 0.004 µM for selective inhibitors . This suggests that modifications to the benzothiazole structure can enhance anticancer activity.

Q & A

Q. What are the established synthetic protocols for 4-((6-Methylbenzo[d]thiazol-2-yl)amino)-4-oxobutanoic acid, and how do reaction conditions affect yield and purity?

Answer: The compound is typically synthesized via carbodiimide-mediated amidation between 6-methylbenzo[d]thiazol-2-amine and succinic anhydride derivatives. Analogous compounds (e.g., 4-oxo-4-((5-(p-tolyl)thiazol-2-yl)amino)butanoic acid) achieve yields of 48.5–76.4% depending on substituents . Key parameters include:

  • Solvent selection : DMF or DCM for improved solubility.
  • Activation : Use of EDC/HOBt at 0–5°C to minimize side reactions.
  • Purification : Recrystallization (ethanol/water) or silica chromatography.
    Characterization via ¹H NMR (e.g., δ 12.1 ppm for COOH) and ESI-MS ([M−H]⁻) confirms structural integrity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer: Core techniques include:

  • ¹H NMR : Diagnostic signals for the benzothiazole moiety (δ 7.2–8.5 ppm), methyl group (δ 2.5 ppm), and carboxylic acid (δ ~12.1 ppm) .
  • ESI-MS : Negative ion mode to detect [M−H]⁻ (e.g., m/z 289.3 for analogs) .
  • IR spectroscopy : C=O stretches (1680–1720 cm⁻¹) and N-H bends (1530–1560 cm⁻¹) .
    Elemental analysis (C, H, N within ±0.4%) and HPLC (≥95% purity) validate composition .

Q. What in vitro assays are recommended for preliminary evaluation of antitumor activity?

Answer: Prioritize apoptosis-focused assays:

  • MTT/SRB assays : Screen cytotoxicity across cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure .
  • Annexin V/PI staining : Quantify apoptotic cells via flow cytometry.
  • Western blotting : Assess Bcl-2/Bax ratios and caspase-3 activation, leveraging structural similarities to Bcl-2 inhibitors .
    Include positive controls (e.g., doxorubicin) and calculate EC₅₀ using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzothiazole 6-position to enhance target binding. For example, 4-((5-(4-Chlorophenyl)thiazol-2-yl)amino)-4-oxobutanoic acid (4b) showed higher synthetic yield (72.5%) and potential bioactivity .
  • Chain modification : Replace oxobutanoic acid with cyclopropane or spirocyclic analogs to improve metabolic stability (see spiro[4.5]decane-6,10-dione derivatives in ).
  • LogP optimization : Measure hydrophobicity via HPLC and correlate with cytotoxicity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Standardize assays : Adopt CLSI guidelines for cell culture (e.g., serum concentration, passage number) .
  • Validate compound stability : Pre-test solubility in DMSO and confirm absence of aggregates via dynamic light scattering (DLS).
  • Mechanistic redundancy : Combine apoptosis assays with mitochondrial membrane potential (JC-1 staining) and ROS detection .
  • Target validation : Use siRNA knockdown of Bcl-2 to confirm on-target effects .

Q. How can computational modeling predict binding modes to therapeutic targets like Bcl-2?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Bcl-2 (PDB: 4AQ3), focusing on the benzothiazole core as a hydrophobic anchor .
  • DFT calculations : Optimize oxobutanoic acid conformation and electrostatic potential maps (Gaussian 09) .
  • MD simulations : Run 100 ns trajectories (GROMACS) to assess ligand-protein complex stability .
    Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD) .

Q. What methodologies assess the compound’s stability and formulation compatibility?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds (>180°C expected) .
  • Photostability : Expose to 1.2 million lux hours (ICH Q1B) and analyze photodegradants via LC-MS .
  • Formulation screening : Test cyclodextrins or PEGs for solubility enhancement using phase solubility diagrams .

Q. What pharmacokinetic parameters are critical during preclinical evaluation?

Answer:

  • Bioavailability : Administer 10 mg/kg IV/PO in rodents; target F > 20% .
  • Plasma half-life : Aim for t½ ≥ 4 hr (LC-MS/MS quantification, LLOQ 1 ng/mL) .
  • Tissue distribution : Assess accumulation in tumors versus kidneys via LC-MS/MS .
  • Metabolite profiling : Identify glucuronide conjugates using HILIC chromatography .

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